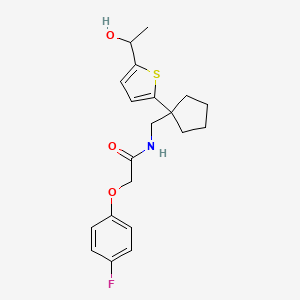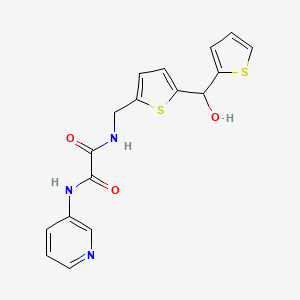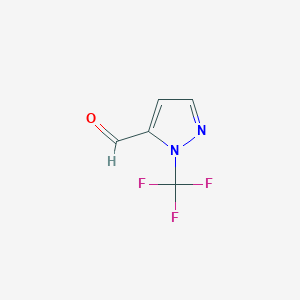
2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide is a chemical compound with the CAS Number 886762-02-3 . Its IUPAC name is 2-bromo-1-[2,3-difluoro-4-(trifluoromethyl)phenyl]ethanone . It has a molecular weight of 303.03 . The compound is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for 2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide is 1S/C9H4BrF5O/c10-3-6(16)4-1-2-5(9(13,14)15)8(12)7(4)11/h1-2H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide is a solid at ambient temperature . It has a boiling point of 48-50°C . The compound’s molecular weight is 303.03 .Aplicaciones Científicas De Investigación
Synthetic Utility in Heterocyclic Compound Formation
Phenacyl bromides, including derivatives like 2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide, serve as crucial intermediates in the synthesis of heterocyclic compounds. These compounds are foundational in creating biologically significant molecules and other industrially relevant scaffolds. For instance, a review highlights the recent advancements in utilizing phenacyl bromides for preparing a wide array of five- and six-membered heterocycles and fused heterocyclic systems through one-pot multicomponent reactions, demonstrating the compound's flexibility and efficiency in organic synthesis (Vekariya et al., 2018).
Role in Antibacterial Agent Synthesis
Phenacyl bromide derivatives are also employed in synthesizing compounds with potential antibacterial properties. For example, certain 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazol-1-thiocarboxamides and pyrazolylthiazoles derived from phenacyl bromides exhibited moderate antibacterial activity, underscoring the compound's role in developing new antimicrobial agents (Aggarwal et al., 2011).
Applications in Molecular Structure Studies
The study of phenacyl bromide derivatives extends into the investigation of molecular structures through various spectroscopic and computational techniques. Research into compounds like 3-hydroxy-3-phenyl-pyrido[2,1-c][1,4]dihydrooxazinium bromide, derived from reactions involving phenacyl bromide, showcases the application of X-ray diffraction, FTIR, NMR, and DFT methods. This provides insights into the compound's structural and electronic characteristics, aiding in the understanding of its reactivity and potential applications in synthesis (Szafran et al., 2006).
Advancement in Synthetic Methodologies
The development of new synthetic methodologies using phenacyl bromide derivatives highlights the compound's significance in organic chemistry. A study reports a one-pot synthesis protocol for converting styrenes into 4-aryl-2-aminothiazoles, showcasing the efficiency of using phenacyl bromide derivatives in tandem and telescoped reactions to produce valuable heterocyclic compounds (de Andrade & Mattos, 2020).
Mecanismo De Acción
Safety and Hazards
The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propiedades
IUPAC Name |
2-bromo-1-[2,3-difluoro-4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF5O/c10-3-6(16)4-1-2-5(9(13,14)15)8(12)7(4)11/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWZRHNUOZSQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B2774360.png)


![N-Methyl-1-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2774365.png)
![(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2774369.png)




![6,7-dimethyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2774376.png)
![N-(7-oxaspiro[3.5]nonan-1-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2774378.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2774379.png)
![5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2774380.png)
amino}butanoic acid](/img/structure/B2774381.png)